3-Bromo-1-(1-ethoxyethyl)-4-iodopyrazole 3-Bromo-1-(1-ethoxyethyl)-4-iodopyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13613803
InChI: InChI=1S/C7H10BrIN2O/c1-3-12-5(2)11-4-6(9)7(8)10-11/h4-5H,3H2,1-2H3
SMILES: CCOC(C)N1C=C(C(=N1)Br)I
Molecular Formula: C7H10BrIN2O
Molecular Weight: 344.98 g/mol

3-Bromo-1-(1-ethoxyethyl)-4-iodopyrazole

CAS No.:

Cat. No.: VC13613803

Molecular Formula: C7H10BrIN2O

Molecular Weight: 344.98 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-(1-ethoxyethyl)-4-iodopyrazole -

Specification

Molecular Formula C7H10BrIN2O
Molecular Weight 344.98 g/mol
IUPAC Name 3-bromo-1-(1-ethoxyethyl)-4-iodopyrazole
Standard InChI InChI=1S/C7H10BrIN2O/c1-3-12-5(2)11-4-6(9)7(8)10-11/h4-5H,3H2,1-2H3
Standard InChI Key HHUNCSREMIPKJK-UHFFFAOYSA-N
SMILES CCOC(C)N1C=C(C(=N1)Br)I
Canonical SMILES CCOC(C)N1C=C(C(=N1)Br)I

Introduction

Synthesis and Protective Group Chemistry

Protection of the Pyrazole NH Group

The synthesis of 3-bromo-1-(1-ethoxyethyl)-4-iodopyrazole begins with the protection of the NH group in 3-iodo-1H-pyrazole derivatives. Ethyl vinyl ether is employed as the protecting agent under acidic conditions (e.g., trifluoroacetic acid catalysis) to form the 1-ethoxyethyl moiety . This step is critical to prevent unwanted side reactions during subsequent halogenation or cross-coupling steps. For example, 4-bromo-3-iodo-1H-pyrazole reacts with ethyl vinyl ether in dichloromethane at 28–33°C, yielding the protected derivative 7a in 77% isolated yield .

Key Reaction Conditions:

Starting MaterialProtecting AgentCatalystTemperatureTime (h)Yield (%)
4-Bromo-3-iodo-1H-pyrazoleEthyl vinyl etherTFA28–33°C7877

Halogenation and Isomerization Dynamics

A notable challenge in the synthesis is the migration of the ethoxyethyl group under acidic conditions. For instance, protecting 3,4-diiodo-1H-pyrazole (6) initially produces a 1:1 mixture of isomers (6a and 6a’), but prolonged reaction times (20–78 hours) favor the thermodynamically stable 4-iodo isomer . This phenomenon underscores the importance of reaction monitoring to achieve desired regioisomeric purity.

Structural and Spectroscopic Characterization

Molecular and Crystallographic Data

The compound’s IUPAC name is 3-bromo-1-(1-ethoxyethyl)-4-iodopyrazole, with a canonical SMILES representation of CCOC(C)N1C=C(C(=N1)Br)I. Its InChIKey (HHUNCSREMIPKJK-UHFFFAOYSA-N) confirms the stereochemical uniqueness.

Spectroscopic Signatures

¹H NMR analysis (400 MHz, DMSO-d₆) reveals characteristic peaks:

  • δ 1.04 ppm (t, J = 7.0 Hz, 3H, CH₂CH₃)

  • δ 5.52 ppm (q, J = 6.0 Hz, 1H, NCH)

  • δ 8.19 ppm (s, 1H, aromatic H) .

Mass spectrometry data show a molecular ion peak at m/z 344/346 (Br/I isotopic pattern) .

Chemical Reactivity and Functionalization

Representative Coupling Yields:

SubstrateAlkyneCatalyst SystemYield (%)
1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazolePhenylacetylenePd(PPh₃)₄/CuI58

Nucleophilic Substitution and Migration

The ethoxyethyl group exhibits pH-dependent lability. Under mildly acidic conditions (e.g., silica gel chromatography), migration to adjacent nitrogen atoms can occur, necessitating purification with 5% triethylamine to suppress isomerization . This property is exploited in “switchable” protection strategies for sequential functionalization .

Pharmaceutical and Material Science Applications

Synthetic Intermediate Utility

The compound’s dual halogenation enables sequential cross-coupling, making it a versatile building block for π-conjugated materials and metal-organic frameworks (MOFs) . Its ethoxyethyl group simplifies handling by improving solubility in organic solvents .

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